REACTION_CXSMILES
|
[I-].[NH2:2][N+:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+].[C:11](#[N:13])[CH3:12]>>[CH3:12][C:11]1[N:13]=[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][N:3]2[N:2]=1 |f:0.1,2.3|
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Name
|
|
Quantity
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139 g
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Type
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reactant
|
Smiles
|
[I-].N[N+]1=CC=CC=C1
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Name
|
|
Quantity
|
751 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
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|
Quantity
|
1.25 L
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Type
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reactant
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Half of the reaction mixture was evaporated under reduced pressure
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Type
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EXTRACTION
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Details
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the residue was extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
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The extract was dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(C=CC=C2)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |